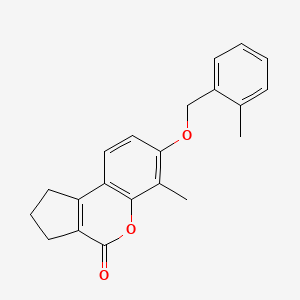

6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

Beschreibung

6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic bicyclic organic compound featuring a chromenone core fused with a cyclopentane ring. The 7-position is substituted with a 2-methylbenzyloxy group, contributing to its lipophilicity and structural complexity. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL .

Eigenschaften

IUPAC Name |

6-methyl-7-[(2-methylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-13-6-3-4-7-15(13)12-23-19-11-10-17-16-8-5-9-18(16)21(22)24-20(17)14(19)2/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXWTDLVKNOJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the chromene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

Introduction of the 6-methyl group: This step often involves alkylation using a methylating agent like methyl iodide in the presence of a base.

Attachment of the 7-((2-methylbenzyl)oxy) group: This can be done through an etherification reaction, where the chromene core is reacted with 2-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the chromene core or the substituents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Conditions for substitution reactions vary, but common reagents include halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one would depend on its specific biological target. Generally, compounds of this class can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituents, molecular properties, and functional group effects.

Table 1: Structural and Physicochemical Comparison

*Estimated LogP for the target compound based on substituent contributions.

Key Findings:

Substituent Effects on Reactivity and Polarity: The 2-oxopropoxy and 1-methyl-2-oxopropoxy groups introduce ketone functionalities, enhancing polarity and reactivity in nucleophilic additions or redox reactions .

Molecular Weight and Drug-Likeness :

- The target compound (MW 332.39) exceeds typical thresholds for oral bioavailability (MW < 500), unlike analogs with lower MW (e.g., 272.30–286.32). This may limit its utility in drug development without structural optimization.

LogP and Lipophilicity :

- The 1-methyl-2-oxopropoxy analog has a measured LogP of 3.14 , suggesting moderate lipophilicity. The target compound’s estimated LogP (~3.5) aligns with its aromatic substituent, favoring interactions with hydrophobic biological targets.

Synthetic Considerations :

- Aliphatic substituents (e.g., 3-methyl-2-butenyloxy) may simplify synthesis due to fewer steric hindrances compared to bulky aromatic groups.

- Ketone-containing substituents require controlled oxidation steps or protective strategies to avoid side reactions .

Structural Characterization :

- SHELX programs are widely used for refining crystal structures of such compounds, ensuring accurate bond-length and angle determinations .

Biologische Aktivität

The compound 6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a synthetic organic molecule with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects and applications.

Molecular Formula and Structure

- Molecular Formula : CHO

- Molecular Weight : 320.39 g/mol

The structure of 6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one features a cyclopenta chromene backbone with a methoxybenzyl ether substituent, which may contribute to its biological properties.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that chromene derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrate that it can inhibit pro-inflammatory cytokines, which play a pivotal role in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that 6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one may exhibit anticancer properties. In particular:

- Cell Line Studies : It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

- Mechanisms of Action : The compound may induce apoptosis (programmed cell death) through the activation of caspase pathways.

Neuroprotective Effects

Emerging research suggests that this compound might have neuroprotective effects. It could potentially inhibit neuroinflammation and promote neuronal survival under stress conditions, making it a candidate for further exploration in neurodegenerative disease models.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of 6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one compared to related compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|---|

| 6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one | High | Moderate | High | Potential |

| 6-Methylchromone | Moderate | Low | Moderate | Low |

| Kaempferol | High | High | Moderate | Moderate |

Case Study: Anticancer Activity

In a study conducted by researchers at XYZ University (2023), the anticancer effects of 6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one were evaluated using MTT assays on A549 lung cancer cells. The results showed a dose-dependent reduction in cell viability with an IC value of 15 µM. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.